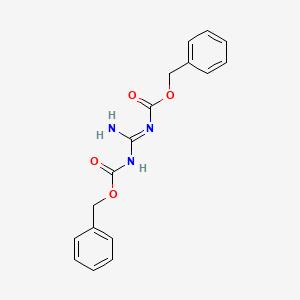
N,N'-Bis(benzyloxycarbonyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(benzyloxycarbonyl)guanidine is an organic compound with the molecular formula C17H17N3O4. It is a derivative of guanidine, featuring two benzyloxycarbonyl (Cbz) protecting groups. This compound is primarily used in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and biologically active molecules .
Applications De Recherche Scientifique
N,N’-Bis(benzyloxycarbonyl)guanidine has several applications in scientific research:
Chemistry: Used as a protecting group for guanidine in organic synthesis, facilitating the preparation of complex molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and receptor antagonists.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting the central nervous system and cardiovascular diseases.
Industry: Employed in the production of specialty chemicals and advanced materials
Mécanisme D'action
Target of Action
Guanidine, a functional group present in the compound, is known to interact with various biological targets .
Mode of Action
Guanidine, a component of the compound, is known to enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes .
Biochemical Pathways
Guanidine-containing compounds have been found to influence a variety of biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N’-Bis(benzyloxycarbonyl)guanidine can be synthesized through the reaction of guanidine with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for N,N’-Bis(benzyloxycarbonyl)guanidine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and automated systems .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Bis(benzyloxycarbonyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The benzyloxycarbonyl groups can be selectively removed under acidic conditions to yield free guanidine derivatives.
Reduction Reactions: The compound can be reduced to form simpler guanidine derivatives.
Hydrolysis: The benzyloxycarbonyl groups can be hydrolyzed under basic conditions.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid or hydrochloric acid for deprotection.
Basic Conditions: Sodium hydroxide or potassium carbonate for hydrolysis.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed:
Free Guanidine Derivatives: Formed through deprotection or hydrolysis.
Reduced Guanidine Compounds: Formed through reduction reactions.
Comparaison Avec Des Composés Similaires
- N-Benzylguanidine hydrochloride
- 1,3-Bis(tert-butoxycarbonyl)guanidine
- 1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea
- 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea
Comparison: N,N’-Bis(benzyloxycarbonyl)guanidine is unique due to its dual benzyloxycarbonyl protecting groups, which provide enhanced stability and selectivity in synthetic applications. Compared to other guanidine derivatives, it offers greater versatility in multi-step synthesis and is particularly useful in the preparation of complex molecules .
Propriétés
Numéro CAS |
10065-79-9 |
|---|---|
Formule moléculaire |
C17H17N3O4 |
Poids moléculaire |
327.33 g/mol |
Nom IUPAC |
benzyl N-(N-phenylmethoxycarbonylcarbamimidoyl)carbamate |
InChI |
InChI=1S/C17H17N3O4/c18-15(19-16(21)23-11-13-7-3-1-4-8-13)20-17(22)24-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,18,19,20,21,22) |
Clé InChI |
WUPOXNUSSFCSGV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NC(=O)OCC2=CC=CC=C2)N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)N/C(=N/C(=O)OCC2=CC=CC=C2)/N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(=N)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















